molecular formula C15H20N4O B8160846 3-Amino-N,N-diethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

3-Amino-N,N-diethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B8160846
M. Wt: 272.35 g/mol
InChI Key: RHTBQBMIIFLADY-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-diethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the reaction of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid with N,N-diethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-diethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

3-Amino-N,N-diethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N,N-diethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-diethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

3-amino-N,N-diethyl-5-(1-methylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-4-19(5-2)15(20)12-6-11(7-14(16)8-12)13-9-17-18(3)10-13/h6-10H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTBQBMIIFLADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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